molecular formula C17H15BrN4OS B4394601 5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide

5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide

Cat. No.: B4394601
M. Wt: 403.3 g/mol
InChI Key: YTWHCGGQXJWIFO-UHFFFAOYSA-N
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Description

5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of nicotinamides. This compound is characterized by the presence of a bromine atom, a thiadiazole ring, and a nicotinamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide typically involves multiple steps. One common method includes the formation of the thiadiazole ring followed by the introduction of the bromine atom and the nicotinamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a different product compared to reduction or substitution.

Scientific Research Applications

5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide include:

  • 5-bromo-N-[(1R)-1-phenylpropyl]nicotinamide
  • 5-bromo-N-(3-pyridinyl)nicotinamide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the bromine atom, thiadiazole ring, and nicotinamide moiety. This unique structure imparts specific chemical properties that make it valuable for various research applications.

Properties

IUPAC Name

5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4OS/c1-2-14(11-6-4-3-5-7-11)16-21-22-17(24-16)20-15(23)12-8-13(18)10-19-9-12/h3-10,14H,2H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWHCGGQXJWIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide
Reactant of Route 2
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5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide
Reactant of Route 3
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5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide
Reactant of Route 4
5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide
Reactant of Route 5
5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide
Reactant of Route 6
5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide

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